

An In-depth Technical Guide to 2-Acetylamino-4-methylthiazole-5-carboxylic acid

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Compound of Interest

Compound Name: 2-Acetylamino-4-methylthiazole-5-carboxylic acid

Cat. No.: B1331678

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IUPAC Name: 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

This technical guide provides a comprehensive overview of **2-acetylamino-4-methylthiazole-5-carboxylic acid**, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and potential biological significance, supported by experimental data and methodologies.

Chemical and Physical Properties

2-Acetylamino-4-methylthiazole-5-carboxylic acid, with the CAS Number 63788-62-5, is a stable solid compound.^{[1][2]} Its molecular structure consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This core is substituted with an acetylamino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.

Table 1: Physicochemical Properties of **2-Acetylamino-4-methylthiazole-5-carboxylic acid**

Property	Value	Reference
IUPAC Name	2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylic acid	-
Synonyms	2-Acetamido-4-methylthiazole-5-carboxylic acid	
CAS Number	63788-62-5	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₃ S	[2]
Molecular Weight	200.22 g/mol	[2]
Physical Form	Solid	[1]
Purity	97%	
Storage Temperature	Refrigerator	

While extensive spectral data for the carboxylic acid is not readily available in the cited literature, the data for its ethyl ester derivative provides a close reference.

Table 2: Spectral Data for Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate

Spectrum Type	Characteristic Peaks	Reference
¹ H NMR	δ, ppm (J, Hz): 1.47 (3H, t, J = 7.0), 2.25 (3H, s), 2.60 (3H, s), 4.45 (2H, q, J = 7.0)	[1][3]
FTIR (KBr)	Vmax cm ⁻¹ : 3428, 2967, 1921, 1117, 758	[4]
Mass Spectrum (m/z)	228 (M ⁺)	[5]

Synthesis and Experimental Protocols

The synthesis of **2-acetylamino-4-methylthiazole-5-carboxylic acid** can be achieved through a two-step process: the acylation of the corresponding amino ester followed by the hydrolysis of the ester to the carboxylic acid.

Synthesis of Ethyl 2-Acetylamino-4-methylthiazole-5-carboxylate

A common method for the synthesis of the ethyl ester precursor involves the acylation of ethyl 2-amino-4-methylthiazole-5-carboxylate.^{[1][3]}

Experimental Protocol:

- A suspension of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 ml) is prepared.
- The mixture is heated for 5 hours at a temperature of 105-110°C.
- Following the reaction, the excess acetic anhydride is removed by distillation.
- The resulting residue is treated with water (10-15 ml) to precipitate the product.
- The precipitate, ethyl 2-acetylamino-4-methylthiazole-5-carboxylate, is collected, yielding approximately 2.1 g (92%) of the compound with a melting point of 215-217°C.^{[1][3]}

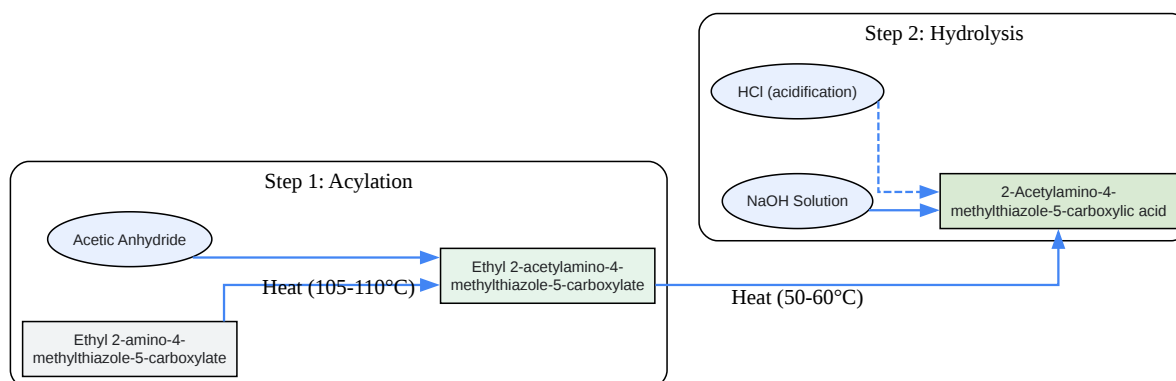
Hydrolysis to 2-Acetylamino-4-methylthiazole-5-carboxylic acid

The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester. A general procedure for the hydrolysis of similar 2-amino-5-derivatized 4-carboxylic acid thiazoles can be adapted.^[6]

Experimental Protocol:

- The ethyl ester of **2-acetylamino-4-methylthiazole-5-carboxylic acid** is added to a stirring solution of sodium hydroxide (e.g., 85 mM).
- The mixture is heated to 50–60°C for approximately 30 minutes, or until a clear solution is formed.
- After cooling, the solution is acidified with 1 M HCl to a pH of 3–4.
- The resulting precipitate is collected via filtration.

- Recrystallization from a suitable solvent, such as methanol, can be performed for further purification.



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Caption: Synthetic workflow for **2-acetylamino-4-methylthiazole-5-carboxylic acid**.

Biological Activity and Potential Applications

While specific biological data for **2-acetylamino-4-methylthiazole-5-carboxylic acid** is limited in the reviewed literature, the broader class of 2-aminothiazole and 2-acetamido-thiazole derivatives has demonstrated a wide range of pharmacological activities. These activities suggest potential therapeutic applications for the title compound and its analogs.

Anticancer Potential

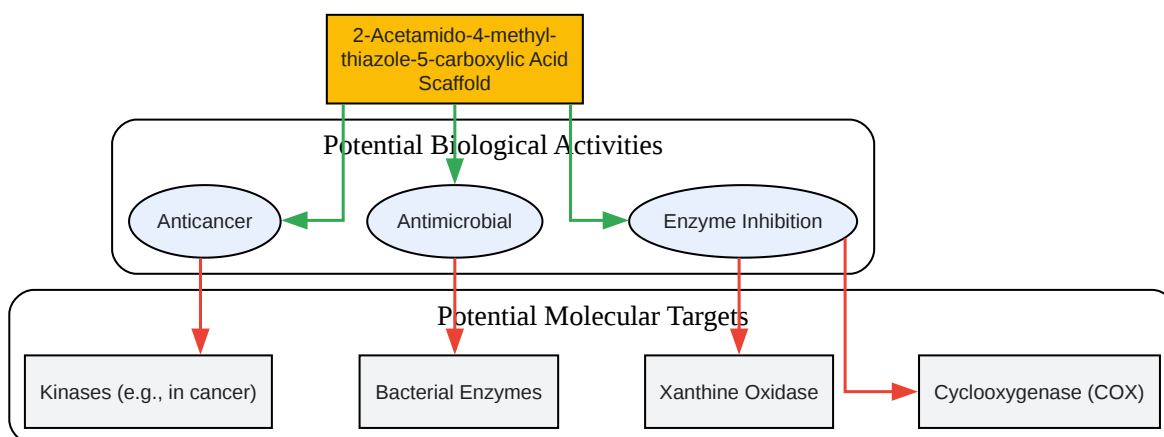
Derivatives of 2-amino-thiazole-5-carboxylic acid have been investigated as potential anti-tumor agents. For instance, certain phenylamide derivatives have shown antiproliferative potency against human leukemia cells.[7][8] The thiazole core is a key structural feature in the design of these compounds, which are often developed as analogs of established anticancer drugs like dasatinib.[7]

Antimicrobial and Antifungal Activity

The 2-aminothiazole scaffold is a common feature in compounds with antimicrobial properties. Derivatives have been found to be active against various bacterial and fungal strains.[6] For example, some 2-aminothiazole-4-carboxylate derivatives have shown activity against *Mycobacterium tuberculosis*.[6]

Enzyme Inhibition

Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potential inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[9] Additionally, other thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory and anticancer drugs.[10][11]



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References

- 1. researchgate.net [researchgate.net]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β -Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
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